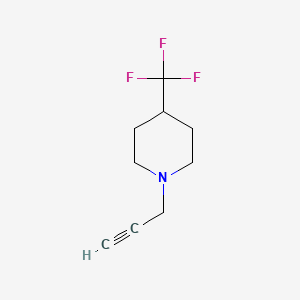

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

描述

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is a substituted piperidine derivative characterized by a propargyl group (prop-2-yn-1-yl) at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising scaffold in medicinal chemistry for targeting enzymes or receptors sensitive to fluorine-containing motifs .

属性

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRYAOYLQQJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Functionalization

- The 4-(trifluoromethyl)piperidine core can be accessed via reduction or functional group interconversion of appropriately substituted piperidine precursors.

- One approach involves the use of 4-formylpiperidine derivatives, which can be selectively functionalized at the 4-position with trifluoromethyl groups through nucleophilic or electrophilic trifluoromethylation reagents.

- Alternatively, 4-(trifluoromethyl)aniline derivatives can be converted into piperidine rings via cyclization and reduction steps.

Protection Strategies

- The nitrogen atom of piperidine is often protected as a tert-butoxycarbonyl (Boc) carbamate to prevent undesired reactions during functionalization steps.

- For example, (S)-tert-butyl 2-formylpiperidine-1-carboxylate is a common intermediate, where the Boc group protects the nitrogen and the aldehyde at the 2-position can be further manipulated.

Introduction of the Propargyl Group at Nitrogen

N-Propargylation

- The propargyl substituent (prop-2-yn-1-yl) is introduced by alkylation of the piperidine nitrogen.

- This is typically achieved by reacting the piperidine or its protected derivative with propargyl bromide or propargyl chloride under basic conditions.

- The reaction conditions are optimized to avoid over-alkylation or side reactions, often using mild bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Representative Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| N-Propargylation | Propargyl bromide, K2CO3, DMF, room temperature, 12-24 h | Formation of N-propargyl piperidine derivative |

| Deprotection (if Boc-protected) | Acidic conditions (e.g., TFA in dichloromethane) | Removal of Boc group to yield free amine |

Stereochemical Considerations and Diastereomeric Mixtures

- The piperidine ring can exist in different stereochemical configurations, especially when substituents are at the 2- or 4-positions.

- Diastereomeric mixtures are often formed during synthesis, requiring chromatographic separation or recrystallization for purification.

- Enantioselective synthesis methods, such as catalytic asymmetric reactions (e.g., Tsuji–Trost cyclization), have been reported to improve stereochemical purity.

Purification Techniques

- Purification is commonly performed by silica gel column chromatography using solvent systems such as n-hexane/acetone or n-hexane/ethyl acetate mixtures.

- Recrystallization from suitable solvents is also employed to enhance purity.

- Analytical techniques such as HPLC and NMR spectroscopy are used to confirm purity and stereochemistry.

Summary Table of Key Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-(trifluoromethyl)piperidine intermediate | Starting from 4-formylpiperidine derivatives; trifluoromethylation reagents | Boc protection often applied |

| 2 | N-Propargylation | Propargyl bromide, base (K2CO3 or NaH), solvent (DMF, THF) | Mild conditions to avoid side reactions |

| 3 | Deprotection (if applicable) | TFA in CH2Cl2 or other acidic media | Yields free amine |

| 4 | Purification | Silica gel chromatography, recrystallization | Separation of diastereomers if formed |

| 5 | Characterization | NMR, HPLC, MS | Confirm structure and purity |

Research Findings and Optimization Notes

- The choice of solvent and base in the N-propargylation step significantly affects yield and selectivity.

- Use of protecting groups on nitrogen is critical to prevent polymerization or side reactions during trifluoromethylation.

- Diastereomeric mixtures require careful chromatographic separation; stereoselective synthetic routes are under development to address this.

- Catalytic asymmetric methods, such as palladium-catalyzed Tsuji–Trost reactions, have been successfully applied to related piperidine derivatives to improve enantioselectivity and yield.

- The trifluoromethyl group imparts unique electronic properties, influencing reactivity and biological activity, thus necessitating precise synthetic control.

化学反应分析

Types of Reactions

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The trifluoromethyl group and the propynyl group can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Applications

The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Recent studies have shown that derivatives of piperidine can selectively inhibit MAO-A and MAO-B isoforms, which are implicated in various neurological disorders. For example:

- Selective Inhibition : Research indicates that certain geometric isomers of piperidine derivatives exhibit selective inhibition of MAO-A or MAO-B. This selectivity is crucial for developing treatments for conditions such as Parkinson's disease and depression, where modulation of monoamine levels is beneficial .

Case Studies

- Neuroprotective Effects : A study demonstrated that 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine derivatives could protect neuronal cells from oxidative stress by inhibiting MAO-B activity. This protection was quantified through cell viability assays and measurement of reactive oxygen species (ROS) levels .

- Anticancer Activity : Another investigation focused on the compound's role in cancer therapy. The trifluoromethyl group was found to enhance the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival .

Data Tables

| Application Area | Compound Activity | Study Reference |

|---|---|---|

| MAO Inhibition | Selective inhibition of MAO-A/B | |

| Neuroprotection | Reduction in ROS levels | |

| Anticancer Properties | Induction of apoptosis |

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound are primarily linked to its interaction with enzyme targets:

- Monoamine Oxidase Inhibition : By selectively inhibiting MAO-A or MAO-B, this compound can modulate neurotransmitter levels, which is pivotal in treating mood disorders and neurodegenerative diseases.

- Apoptosis Induction : The presence of the trifluoromethyl group may enhance interactions with cellular targets involved in apoptosis, leading to programmed cell death in cancerous cells.

作用机制

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations:

Substituent Effects on Yield :

- Trifluoromethylstyryl derivatives (83, 84) exhibit higher yields (81–85%) compared to chlorostyryl (45%) or fluorophenethyl analogs (18–85%), suggesting that electron-withdrawing groups like -CF₃ may stabilize intermediates during synthesis .

- Steric and electronic factors influence yields; meta-substituted phenethyl groups (94) result in lower yields due to hindered reactivity .

Physical Properties :

- Styryl-CF₃ derivatives exist as oils (Z-isomer) or crystalline solids (E-isomer), highlighting the role of stereochemistry in crystallinity .

- Direct -CF₃ substitution (target compound) likely enhances thermal stability compared to styryl-linked analogs, though experimental data are needed.

Purity :

Key Insights:

- CYP51 Inhibition : Pyridine-based analogs with -CF₃ groups (e.g., UDO, UDD) show efficacy against T. cruzi, comparable to the antifungal drug posaconazole . This suggests that the target compound’s -CF₃ group may similarly enhance binding to hydrophobic enzyme pockets.

- Antimicrobial Potential: Styryl-CF₃ derivatives (83, 84) could disrupt microbial membranes via lipophilic interactions, though direct evidence is lacking .

- Stereoselectivity : E-isomers (e.g., 84) often exhibit higher bioactivity than Z-isomers due to optimized spatial alignment with targets .

常见问题

Basic: What are the recommended synthetic routes for 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For example, a similar compound, 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one, was synthesized using catalytic p-toluenesulfonic acid in a one-step reaction . For this compound:

- Step 1: React 4-(trifluoromethyl)piperidine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyl group.

- Step 2: Optimize solvent polarity (e.g., switch from DMF to acetonitrile) to reduce side reactions.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

Yield improvements (from ~60% to >80%) can be achieved by controlling temperature (0–5°C during propargylation) and using anhydrous solvents .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing this compound?

Answer:

Discrepancies often arise from residual solvents, stereochemical variations, or dynamic equilibria (e.g., ring-chair flipping in piperidine). For example, in a piperidin-4-one derivative, variable-temperature ¹H NMR (25–60°C) resolved signal splitting caused by conformational changes .

Methodological steps:

- Repeat analysis under standardized conditions (e.g., deuterated DMSO for hygroscopic samples).

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly for propargyl and trifluoromethyl groups.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

If contradictions persist, computational tools (e.g., DFT simulations) can model expected spectra .

Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

Answer:

- Solubility: Piperidine derivatives with trifluoromethyl groups are typically lipophilic. Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for biological assays).

- Stability: Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks). Trifluoromethyl groups enhance stability against hydrolysis, but the propargyl moiety may oxidize; store under inert gas (N₂/Ar) at –20°C .

- LogP: Predicted ~2.5 (via ChemDraw), suggesting moderate blood-brain barrier permeability for CNS studies .

Advanced: How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of the propargyl and trifluoromethyl groups?

Answer:

SAR strategies:

- Analog synthesis: Replace the propargyl group with allyl, ethyl, or aryl groups to assess electronic/steric effects.

- Trifluoromethyl bioisosteres: Substitute with –CF₂H or –CH₂F to evaluate hydrophobic interactions.

- Biological assays: Use functional readouts (e.g., receptor binding IC₅₀, enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate substituent effects with activity .

For example, in antipsychotic piperidine derivatives, trifluoromethyl groups enhanced target selectivity by 3–5-fold compared to non-fluorinated analogs .

Advanced: What experimental and computational approaches are recommended to resolve conflicting bioactivity data across different assay systems?

Answer:

Contradictions may stem from off-target effects, assay sensitivity, or metabolite interference.

Resolution workflow:

Dose-response curves: Confirm activity in orthogonal assays (e.g., SPR for binding vs. cell-based functional assays).

Metabolite screening: Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify active/degraded species.

Machine learning: Train models on PubChem BioAssay data to predict false positives/negatives .

For instance, a piperidine-based phosphatase inhibitor showed IC₅₀ variability (±20%) across labs due to buffer ionic strength differences; standardization to 150 mM NaCl resolved discrepancies .

Basic: What safety precautions are critical when handling this compound, particularly regarding its propargyl moiety?

Answer:

- Propargyl hazards: Risk of exothermic polymerization; avoid contact with metals (e.g., Cu, Fe). Use glass or PTFE-coated equipment.

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood.

- Spill management: Neutralize with sand or vermiculite; do not use water (risk of splashing) .

Refer to GHS guidelines (e.g., H228 for flammability) and SDS protocols for piperidine analogs .

Advanced: How can computational modeling predict the metabolic fate of this compound, and what in vitro models validate these predictions?

Answer:

- In silico tools: Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation of the propargyl group).

- In vitro validation:

- Liver microsomes: Incubate with human hepatocytes and track metabolites via LC-HRMS.

- Reactive intermediate screening: Glutathione trapping assays detect electrophilic metabolites.

A study on a related trifluoromethyl-piperidine drug candidate predicted 90% hepatic clearance; in vitro microsome data confirmed this within 10% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。